molecular formula C20H14Br2N4O2S3 B11518644 2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide CAS No. 371957-37-8

2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide

Cat. No.: B11518644
CAS No.: 371957-37-8
M. Wt: 598.4 g/mol
InChI Key: CUIZKCMPWXWSEV-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a complex heterocyclic core. Its structure includes a central isothiazole ring (5-membered ring with sulfur and nitrogen) substituted with a cyano group at position 4 and two sulfanyl-linked side chains. The first sulfanyl group connects to a 2-(4-bromoanilino)-2-oxoethyl moiety, while the second bridges to an N-(4-bromophenyl)acetamide group.

Properties

CAS No.

371957-37-8

Molecular Formula

C20H14Br2N4O2S3

Molecular Weight

598.4 g/mol

IUPAC Name

2-[[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C20H14Br2N4O2S3/c21-12-1-5-14(6-2-12)24-17(27)10-29-19-16(9-23)20(31-26-19)30-11-18(28)25-15-7-3-13(22)4-8-15/h1-8H,10-11H2,(H,24,27)(H,25,28)

InChI Key

CUIZKCMPWXWSEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)Br)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Isothiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Bromoanilino Group: This step involves the coupling of the bromoanilino group to the isothiazole ring.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally related acetamide derivatives documented in the literature. The analysis focuses on molecular architecture , electronic properties , and hypothetical bioactivity inferred from analogs.

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Heterocycle Substituents Halogen Presence Reference
Target Compound Isothiazole 4-cyano, dual sulfanyl-linked bromoanilino and bromophenylacetamide groups 2 Br atoms N/A
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide () Oxazole 4-(4-bromophenyl)sulfonyl, 2-(4-methylphenyl), N-(2-methoxyphenyl)acetamide 1 Br atom
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () 1,2,4-Triazole 4-(4-bromophenyl), 5-pyridinyl, N-(2-fluorophenyl)acetamide 1 Br, 1 F atom

Key Observations:

Heterocyclic Core Differences: The isothiazole core in the target compound (vs. oxazole in and triazole in ) introduces distinct electronic and steric properties.

Halogen Effects :

  • The target compound’s dual bromine atoms (vs. single halogens in analogs) could improve crystallinity or binding affinity in biological targets via halogen bonding. For instance, bromine’s polarizability may enhance interactions with hydrophobic enzyme pockets .

Bioactivity Hypotheses: The compound in includes a methoxyphenyl group, which is associated with improved solubility compared to the target’s bromophenyl groups. However, the latter’s bromine substituents may confer higher metabolic stability . The fluorophenyl group in introduces electronegativity that could influence binding specificity, whereas the target’s bromoanilino moiety may prioritize bulkier interactions .

Synthetic Challenges :

  • The dual sulfanyl linkages in the target compound likely require multistep synthesis, including thiol-ene or nucleophilic substitution reactions. In contrast, analogs with simpler sulfonyl or single thioether bonds (e.g., ) may be more synthetically accessible .

Biological Activity

2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide is a compound with significant potential in medicinal chemistry. Its structure includes various functional groups that are known to influence biological activity, including bromine, sulfur, and cyano moieties. This article reviews the biological activities associated with this compound based on available research.

Chemical Structure and Properties

  • Molecular Formula : C20H14Br2N4O2S3
  • Molecular Weight : 598.36 g/mol
  • CAS Number : 371957-37-8

The compound features a complex arrangement of atoms that contribute to its reactivity and interaction with biological systems. The presence of bromine atoms suggests potential for halogen bonding, which can enhance binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that isothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated:

  • Inhibition of Tumor Growth : Compounds with isothiazole rings often show activity against various cancer cell lines.
  • Mechanism of Action : Proposed mechanisms include the induction of oxidative stress and interference with DNA synthesis.

Antimicrobial Properties

The presence of the bromoanilino group suggests potential antimicrobial activity. Similar compounds have been reported to possess:

  • Bactericidal Effects : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Certain isothiazole-containing compounds are known for their antifungal properties.

Research Findings and Case Studies

A review of literature reveals several studies focusing on related compounds:

  • Study on Isothiazole Derivatives :
    • Findings : A series of isothiazole derivatives were synthesized and tested for anticancer activity against human cancer cell lines. The most potent compounds displayed IC50 values in the low micromolar range.
    • : Structural modifications significantly influenced biological activity, suggesting that the inclusion of bromoanilino and cyano groups may enhance potency.
  • Antimicrobial Activity Assessment :
    • Methodology : Disk diffusion and broth microdilution methods were used to evaluate antimicrobial effects.
    • Results : Compounds similar to the target exhibited zones of inhibition against Staphylococcus aureus and Escherichia coli, indicating potential clinical applications.

Data Table: Comparative Biological Activities

CompoundActivity TypeIC50 (µM)Reference
Isothiazole Derivative AAnticancer5.0
Isothiazole Derivative BAntimicrobial (E. coli)10.0
Target CompoundAnticancer (predicted)TBDThis study

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